Bay 59-3074

Beschreibung

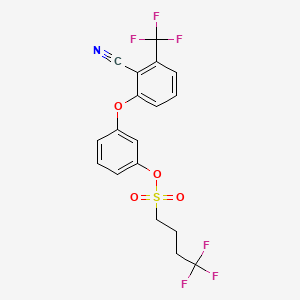

structure in first source

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl] 4,4,4-trifluorobutane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F6NO4S/c19-17(20,21)8-3-9-30(26,27)29-13-5-1-4-12(10-13)28-16-7-2-6-15(14(16)11-25)18(22,23)24/h1-2,4-7,10H,3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUSZIVDPJPVBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OS(=O)(=O)CCCC(F)(F)F)OC2=CC=CC(=C2C#N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F6NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027444 | |

| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406205-74-1 | |

| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=406205-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-59-3074 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0406205741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-59-3074 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FO5Z101GU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Bay 59-3074: A Technical Guide for Drug Development Professionals

An In-depth Review of the Preclinical Pharmacology of a Novel Cannabinoid Receptor Agonist

Introduction

Bay 59-3074, with the chemical name 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate, is a novel, orally active compound developed by Bayer AG.[] It is characterized as a selective partial agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors.[2] This technical guide provides a comprehensive overview of the preclinical data available for this compound, including its receptor binding affinity, functional activity, and efficacy in various animal models of pain. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of cannabinoid receptor modulation.

Core Data Summary

Receptor Binding Affinity and Functional Activity

This compound demonstrates modest and balanced affinity for both human and rat cannabinoid receptors. Its partial agonist activity has been confirmed through functional assays, such as the [³⁵S]GTPγS binding assay.

| Parameter | Receptor | Species | Value (Ki) | Reference |

| Binding Affinity | CB1 | Human | 48.3 nM | [2] |

| CB1 | Rat | 55.4 nM | [2] | |

| CB2 | Human | 45.5 nM | [2] |

| Assay | Receptor | Activity | Reference |

| [³⁵S]GTPγS Binding | CB1/CB2 | Partial Agonist | [2] |

In Vivo Efficacy in Preclinical Pain Models

This compound has shown significant analgesic, antihyperalgesic, and antiallodynic effects in various rat models of neuropathic and inflammatory pain.

| Pain Model | Species | Effective Oral Dose Range | Key Findings | Reference |

| Neuropathic Pain | ||||

| Chronic Constriction Injury (CCI) | Rat | 0.3 - 3 mg/kg | Attenuated thermal and mechanical hyperalgesia. | [2] |

| Spared Nerve Injury (SNI) | Rat | 0.3 - 3 mg/kg | Reduced mechanical allodynia. | [2] |

| Tibial Nerve Injury | Rat | 0.3 - 3 mg/kg | Showed antihyperalgesic effects. | [3] |

| Spinal Nerve Ligation (SNL) | Rat | 0.3 - 3 mg/kg | Demonstrated antiallodynic properties. | [3] |

| Inflammatory Pain | ||||

| Carrageenan-induced Paw Edema | Rat | 0.3 - 3 mg/kg | Reduced inflammatory pain behaviors. | [2] |

| Complete Freund's Adjuvant (CFA) | Rat | 0.3 - 3 mg/kg | Alleviated chronic inflammatory pain. | [2] |

Signaling Pathways and Experimental Workflows

Cannabinoid Receptor Signaling Pathway

This compound, as a partial agonist at CB1 and CB2 receptors, modulates intracellular signaling cascades. These G-protein coupled receptors (GPCRs) are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[4] Activation of these receptors can also modulate other pathways, including the mitogen-activated protein kinase (MAPK) / extracellular signal-regulated kinase (ERK) pathway, which plays a role in cellular processes like gene expression and cell survival.[5]

Preclinical Development Workflow

The preclinical evaluation of this compound likely followed a standard drug discovery pipeline, beginning with the identification of the compound, followed by in vitro characterization and in vivo efficacy and safety studies.

References

Bay 59-3074: A Technical Guide to its Cannabinoid Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the cannabinoid receptor affinity of Bay 59-3074, a partial agonist targeting both CB1 and CB2 receptors. The information is compiled from publicly available scientific literature and presented in a format suitable for research and drug development applications.

Quantitative Affinity Profile

This compound exhibits a modest and relatively balanced affinity for both human CB1 and CB2 receptors, as well as for the rat CB1 receptor. The inhibitory constant (Ki) values, determined through radioligand binding assays, are summarized in the table below. This balanced affinity for both receptor subtypes is a key characteristic of this compound.

| Receptor | Species | Kᵢ (nM) | Reference |

| CB1 | Human | 48.3 | [1][2][3][4] |

| CB2 | Human | 45.5 | [1][2][3][4] |

| CB1 | Rat | 55.4 | [2][5][6] |

Experimental Methodology: [³⁵S]GTPγS Binding Assay

The affinity of this compound for cannabinoid receptors was determined using a [³⁵S]GTPγS binding assay. This functional assay measures the agonist-induced stimulation of G-protein activation, a hallmark of G-protein coupled receptor (GPCR) activation. Below is a detailed protocol synthesized from established methodologies for cannabinoid receptor binding assays.

Materials and Reagents

-

Cell Membranes: Membranes prepared from cell lines stably expressing the human CB1 receptor (e.g., CHO-K1, HEK293) or human CB2 receptor.

-

Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

Test Compound: this compound

-

Standard Agonist: CP 55,940 (for determining maximal stimulation)

-

Non-specific Binding Control: Unlabeled GTPγS

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4

-

GDP: Guanosine 5'-diphosphate

-

Scintillation Cocktail

-

96-well Filter Plates

-

Cell Harvester

-

Microplate Scintillation Counter

Assay Protocol

-

Membrane Preparation: Thaw the cell membranes expressing the target cannabinoid receptor (CB1 or CB2) on ice.

-

Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, a fixed concentration of GDP (typically 10-30 µM), and the cell membranes (typically 10-20 µg of protein per well).

-

Compound Addition: Add varying concentrations of this compound to the wells. For determination of Ki, a competition binding format is used with a known radiolabeled agonist. For functional characterization, the ability of this compound to stimulate [³⁵S]GTPγS binding is measured.

-

Incubation: Pre-incubate the plate at 30°C for 30-60 minutes to allow the compound to bind to the receptors.

-

Initiation of Reaction: Add [³⁵S]GTPγS to each well to a final concentration of approximately 0.1 nM to initiate the binding reaction.

-

Incubation: Incubate the plate at 30°C for an additional 60 minutes.

-

Termination of Reaction: Terminate the assay by rapid filtration through the 96-well filter plates using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and quantify the amount of bound [³⁵S]GTPγS using a microplate scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from the total binding. The Ki values are then calculated using the Cheng-Prusoff equation from the IC50 values obtained from the concentration-response curves.

Visualized Signaling and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the signaling pathway and the experimental workflow.

References

- 1. benchchem.com [benchchem.com]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. The Displacement Binding Assay Using Human Cannabinoid CB2 Receptor-Transfected Cells | Springer Nature Experiments [experiments.springernature.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

Bay 59-3074: A Technical Guide to a Cannabinoid Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay 59-3074 is a synthetic, orally active small molecule that acts as a selective partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2][3][4] Developed by Bayer AG, this compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the management of chronic pain, without the full psychotropic effects associated with full CB1 receptor agonists.[2] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its binding affinity, functional activity, and downstream signaling pathways. Detailed experimental protocols are provided to facilitate further research and drug development efforts.

Core Data Presentation

Table 1: Receptor Binding Affinity of this compound

The binding affinity of this compound to cannabinoid receptors is typically determined through radioligand displacement assays. The equilibrium dissociation constant (Ki) is a measure of the ligand's affinity for the receptor; a lower Ki value indicates a higher affinity.

| Receptor | Species | Ki (nM) | Radioligand |

| CB1 | Human | 48.3[1][4] | [³H]CP55,940 |

| CB1 | Rat | 55.4[5] | [³H]CP55,940 |

| CB2 | Human | 45.5[1][4] | [³H]CP55,940 |

Table 2: In Vitro Functional Activity of this compound

The partial agonist activity of this compound is quantified by its ability to stimulate G-protein activation, typically measured in a [³⁵S]GTPγS binding assay. The potency (EC50) and intrinsic efficacy (Emax), relative to a full agonist, are key parameters.

| Assay | Receptor | Cell Line | EC50 (nM) | Emax (% of CP55,940) |

| [³⁵S]GTPγS Binding | Human CB1 | CHO | 46 ± 5 | 39 ± 11 |

| [³⁵S]GTPγS Binding | Human CB2 | CHO | Not Reported | Not Reported |

Data for human CB1 receptor from a study on analogs of this compound, where this compound was used as a reference compound.

Signaling Pathways and Mechanisms of Action

As a partial agonist, this compound binds to CB1 and CB2 receptors and induces a conformational change that leads to the activation of intracellular signaling pathways, albeit to a lesser extent than a full agonist.

G-Protein Coupling and Downstream Effectors

Upon activation by this compound, the CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), primarily couple to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The activation of G-proteins can be directly measured using the [³⁵S]GTPγS binding assay.

β-Arrestin Recruitment and Biased Agonism

In addition to G-protein signaling, GPCR activation can also lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization and internalization, and can also initiate G-protein-independent signaling cascades. The relative activation of G-protein versus β-arrestin pathways is known as biased agonism. Studies have suggested that this compound may exhibit biased agonism, favoring G-protein signaling over β-arrestin recruitment, which could contribute to its favorable side-effect profile.

Experimental Protocols

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for cannabinoid receptors.

Materials:

-

Cell membranes expressing human or rat CB1 or CB2 receptors.

-

[³H]CP55,940 (radioligand).

-

Unlabeled CP55,940 (for non-specific binding).

-

This compound (test compound).

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

-

Wash buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.25% BSA, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail.

Procedure:

-

Incubate cell membranes (20-40 µg protein) with varying concentrations of this compound and a fixed concentration of [³H]CP55,940 (e.g., 0.5 nM).

-

For total binding, incubate membranes with [³H]CP55,940 only.

-

For non-specific binding, incubate membranes with [³H]CP55,940 in the presence of a high concentration of unlabeled CP55,940 (e.g., 10 µM).

-

Incubate for 90 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of this compound and calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. abmole.com [abmole.com]

- 3. Conformationally constrained analogs of BAY 59–3074 as novel cannabinoid receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Structure-activity relationship development efforts towards peripherally selective analogs of the cannabinoid receptor partial agonist this compound | RTI [rti.org]

The Discovery and Development of BAY 59-3074: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and development of BAY 59-3074, a novel cannabinoid receptor partial agonist. It details the compound's mechanism of action, pharmacological effects, and the experimental methodologies used in its preclinical evaluation.

Introduction

This compound, chemically known as 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate, is a synthetic molecule developed by Bayer AG.[1] It emerged from research programs focused on identifying novel modulators of the endocannabinoid system for therapeutic benefit, particularly in the context of pain management.[1][2] this compound is characterized as a potent and selective partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[3] Its development was driven by the therapeutic potential of activating cannabinoid receptors for analgesia while potentially mitigating the full psychotropic effects associated with full CB1 agonists.[3][4]

Mechanism of Action

This compound exerts its pharmacological effects through partial agonism of the CB1 and CB2 receptors.[3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the activation of inhibitory G-proteins (Gi/o).

Signaling Pathway

The activation of CB1 and CB2 receptors by this compound leads to the dissociation of the G-protein heterotrimer into its Gαi/o and Gβγ subunits. The Gαi/o subunit subsequently inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The Gβγ subunit can modulate the activity of various ion channels, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. This combination of signaling events ultimately results in a reduction in neuronal excitability and neurotransmitter release, which is believed to underlie the analgesic effects of the compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on available preclinical studies.

Table 1: Receptor Binding Affinity

| Receptor | Species | Ki (nM) |

| CB1 | Rat | 55.4[3] |

| CB1 | Human | 48.3[3] |

| CB2 | Human | 45.5[3] |

Table 2: In Vivo Efficacy in Rat Models of Neuropathic and Inflammatory Pain

| Pain Model | Species | Route of Administration | Effective Dose Range (mg/kg) | Observed Effects |

| Spared Nerve Injury (SNI) | Rat | Oral | 0.3 - 3 | Antihyperalgesic and antiallodynic effects against mechanical and thermal stimuli.[3] |

| Chronic Constriction Injury (CCI) | Rat | Oral | 0.3 - 3 | Antihyperalgesic and antiallodynic effects.[3] |

| Tibial Nerve Injury | Rat | Oral | 0.3 - 3 | Antihyperalgesic and antiallodynic effects.[3] |

| Spinal Nerve Ligation (SNL) | Rat | Oral | 0.3 - 3 | Antihyperalgesic and antiallodynic effects.[3] |

| Carrageenan-induced Inflammation | Rat | Oral | 0.3 - 3 | Antihyperalgesic effects.[3] |

| Complete Freund's Adjuvant (CFA) | Rat | Oral | 0.3 - 3 | Antihyperalgesic effects.[3] |

Experimental Protocols

[35S]GTPγS Binding Assay

This functional assay was utilized to determine the partial agonist activity of this compound at cannabinoid receptors.[3]

Objective: To measure the extent of G-protein activation upon receptor binding by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

General Methodology:

-

Membrane Preparation: Membranes from cells expressing either human CB1 or CB2 receptors, or from rat brain tissue, are prepared by homogenization and centrifugation.

-

Assay Buffer: A buffer containing Tris-HCl, MgCl2, EDTA, and GDP is used.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [35S]GTPγS.

-

Termination: The reaction is terminated by rapid filtration through glass fiber filters.

-

Quantification: The amount of bound [35S]GTPγS on the filters is determined by liquid scintillation counting.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of excess unlabeled GTPγS) from total binding. Data are then plotted to determine Emax and EC50 values.

Note: A detailed, step-by-step protocol specific to the analysis of this compound is not publicly available.

Spared Nerve Injury (SNI) Model of Neuropathic Pain in Rats

This model was used to evaluate the antihyperalgesic and antiallodynic effects of this compound in a setting of chronic neuropathic pain.[3]

Objective: To induce a persistent state of mechanical allodynia and thermal hyperalgesia in the hind paw of rats to test the efficacy of analgesic compounds.

Surgical Procedure:

-

Anesthesia: The rat is anesthetized with an appropriate anesthetic agent.

-

Incision: An incision is made on the lateral surface of the thigh to expose the sciatic nerve and its three terminal branches: the tibial, common peroneal, and sural nerves.

-

Ligation and Transection: The tibial and common peroneal nerves are tightly ligated with a suture and then transected distal to the ligation, removing a small section of the distal nerve stump.

-

Sparing of the Sural Nerve: The sural nerve is left intact.

-

Wound Closure: The muscle and skin are closed in layers.

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

-

Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., Hargreaves apparatus) applied to the plantar surface of the hind paw. The paw withdrawal latency is measured.

Drug Discovery and Development Workflow

The development of this compound likely followed a structured drug discovery and development process typical for a pharmaceutical company like Bayer.[5][6]

Conclusion

This compound represents a significant advancement in the field of cannabinoid receptor modulation. Its profile as a partial agonist at both CB1 and CB2 receptors offers a promising therapeutic strategy for the management of chronic pain, with preclinical studies demonstrating notable efficacy in various animal models.[3] The development of tolerance to side effects such as hypothermia, while maintaining analgesic efficacy, further highlights its potential clinical utility.[3] Further research, including comprehensive pharmacokinetic studies and clinical trials, would be necessary to fully elucidate the therapeutic potential of this compound in humans.

References

- 1. Structure-activity relationship development efforts towards peripherally selective analogs of the cannabinoid receptor partial agonist this compound | RTI [rti.org]

- 2. scholarworks.uno.edu [scholarworks.uno.edu]

- 3. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iasp-pain.org [iasp-pain.org]

- 5. bayer.com [bayer.com]

- 6. bayer.com [bayer.com]

An In-depth Technical Guide to Bay 59-3074: A Cannabinoid Receptor Partial Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Bay 59-3074, a potent partial agonist of the cannabinoid receptors CB1 and CB2. The document details its chemical identity, mechanism of action, and key pharmacological data. Included are detailed experimental protocols for relevant assays and visual representations of its signaling pathway and experimental workflows to support further research and drug development efforts.

Core Compound Information

This compound is a synthetic cannabinoid receptor ligand developed by Bayer AG.[1] Its systematic International Union of Pure and Applied Chemistry (IUPAC) name is 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonic acid ester .[]

Mechanism of Action

This compound acts as a partial agonist at both the cannabinoid CB1 and CB2 receptors.[1][] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, typically couple to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). The partial agonism of this compound indicates that it binds to and activates the cannabinoid receptors, but elicits a submaximal response compared to a full agonist.

Quantitative Pharmacological Data

The following table summarizes the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Species | Receptor/Matrix | Value | Reference |

| Ki | Human | CB1 | 48.3 nM | [] |

| Human | CB2 | 45.5 nM | [] | |

| Rat | CB1 | 55.4 nM | [1][] | |

| pEC50 | Cerebellar Granular Neurons | Gi1 | ~7.5 | [3] |

| Cerebellar Granular Neurons | GoA | ~7.5 | [3] | |

| Oral Bioavailability | Rat | - | Not explicitly quantified, but orally active | [1] |

| Brain Penetration | Mouse | - | CNS penetrant | [4][5] |

| Brain Cmax | Mouse | - | 360 ng/g (at 1-hour post 5 mg/kg oral dose) | [4] |

| Plasma Cmax | Mouse | - | 172 ng/mL (at 1-hour post 5 mg/kg oral dose) | [4] |

| Brain/Plasma Cmax Ratio | Mouse | - | ~2.1 | [4] |

Signaling Pathway and Experimental Workflow Visualizations

Cannabinoid Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway activated by this compound through the cannabinoid receptors.

Experimental Workflow: [³⁵S]GTPγS Binding Assay

This diagram outlines the key steps in a [³⁵S]GTPγS binding assay to determine the functional activity of this compound.

Detailed Experimental Protocols

The following protocols are based on methodologies reported for cannabinoid receptor assays.

Radioligand Displacement Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for cannabinoid receptors.

Materials:

-

Cell membranes expressing human or rat CB1 or CB2 receptors.

-

Radioligand: [³H]CP55,940.

-

Non-specific binding control: A high concentration of a non-labeled cannabinoid agonist (e.g., WIN 55,212-2).

-

Test compound: this compound.

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.2% BSA, pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, and 0.1% BSA, pH 7.4.

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, combine the cell membranes, [³H]CP55,940 (at a concentration near its Kd), and varying concentrations of this compound or the non-specific binding control.

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filter plate.

-

Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.

-

Determine the IC50 value by non-linear regression analysis and calculate the Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay measures the G-protein activation following receptor stimulation by this compound, providing a measure of its functional potency (EC50) and efficacy (Emax).

Materials:

-

Cell membranes expressing CB1 or CB2 receptors.

-

[³⁵S]GTPγS.

-

GDP.

-

Test compound: this compound.

-

Full agonist control (e.g., CP55,940).

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound and the full agonist control in the assay buffer.

-

In a 96-well plate, add the cell membranes, GDP (typically 10-30 µM), and the various concentrations of this compound or the full agonist.

-

Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through the filter plate.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Plot the specific binding of [³⁵S]GTPγS as a function of the agonist concentration and use non-linear regression to determine the EC50 and Emax values. The Emax for this compound will be expressed as a percentage of the maximal stimulation achieved with the full agonist.

Conclusion

This compound is a valuable research tool for investigating the endocannabinoid system. Its partial agonist activity at both CB1 and CB2 receptors, combined with its oral activity and CNS penetration, make it a compound of interest for studying the therapeutic potential and physiological roles of cannabinoid receptor modulation. The data and protocols presented in this guide are intended to facilitate further research into the pharmacology and potential applications of this compound.

References

- 1. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Specific pharmacological and Gi/o protein responses of some native GPCRs in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist this compound | MDPI [mdpi.com]

Bay 59-3074: A Technical Guide for Researchers

CAS Number: 406205-74-1

This technical guide provides an in-depth overview of Bay 59-3074, a novel partial agonist of the cannabinoid receptors CB1 and CB2. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of the compound's physicochemical properties, mechanism of action, signaling pathways, and pharmacological effects, supported by detailed experimental protocols.

Physicochemical Properties

| Property | Value |

| Chemical Name | 3-[2-Cyano-3-(trifluoromethyl)phenoxy]phenyl 4,4,4-trifluoro-1-butanesulfonate |

| Molecular Formula | C₁₈H₁₃F₆NO₄S |

| Molecular Weight | 453.36 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and Ethanol |

Mechanism of Action

This compound is a selective partial agonist at both human cannabinoid CB1 and CB2 receptors.[1][2] Its partial agonism means it binds to and activates the receptor, but elicits a submaximal response compared to a full agonist. This property can be advantageous in therapeutic applications, potentially reducing the side effects associated with full cannabinoid receptor activation.

Signaling Pathways

As a cannabinoid receptor agonist, this compound modulates several intracellular signaling cascades upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs). The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] Additionally, this compound has been shown to influence other downstream pathways, including the phosphorylation of extracellular signal-regulated kinase (ERK) and receptor internalization.[3] Studies have indicated that this compound may exhibit biased agonism, differentially activating these pathways. Specifically, it has demonstrated a bias towards receptor internalization compared to cAMP inhibition and a bias in the pERK–cAMP pathway comparison.[3]

Figure 1: this compound signaling cascade.

In Vitro Pharmacology

The in vitro pharmacological profile of this compound has been characterized through various binding and functional assays.

| Assay | Receptor | Species | Value (Ki) |

| Radioligand Binding | CB1 | Human | 48.3 nM |

| Radioligand Binding | CB2 | Human | 45.5 nM |

| Radioligand Binding | CB1 | Rat | 55.4 nM |

In Vivo Pharmacology

In vivo studies in animal models have demonstrated the analgesic properties of this compound. In rat models of chronic neuropathic and inflammatory pain, oral administration of this compound resulted in antihyperalgesic and antiallodynic effects.[2]

| Animal Model | Species | Dosing | Effect |

| Chronic Neuropathic and Inflammatory Pain | Rat | 0.3-3 mg/kg (oral) | Antihyperalgesic and antiallodynic effects against thermal or mechanical stimuli.[2] |

Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for CB1 and CB2 receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells stably expressing human or rat CB1 or CB2 receptors.

-

Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, and 0.5% BSA, pH 7.4, is used.

-

Radioligand: A specific cannabinoid receptor radioligand, such as [³H]CP55,940, is used.

-

Incubation: Membranes are incubated with the radioligand and varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

-

Data Analysis: The Ki values are calculated from the IC₅₀ values using the Cheng-Prusoff equation.

GTPγS Binding Assay

Objective: To assess the functional activity (agonist/antagonist properties) of this compound.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the target receptor are used.

-

Assay Buffer: A buffer containing GDP is used to facilitate the exchange of [³⁵S]GTPγS for GDP upon receptor activation.

-

Incubation: Membranes are incubated with varying concentrations of this compound in the presence of [³⁵S]GTPγS.

-

Separation: The reaction is terminated, and bound [³⁵S]GTPγS is separated from the free form.

-

Detection: The amount of incorporated [³⁵S]GTPγS is measured by scintillation counting.

-

Data Analysis: The EC₅₀ and Emax values are determined by non-linear regression analysis of the concentration-response curves.

cAMP Assay

Objective: To measure the effect of this compound on adenylyl cyclase activity.

Methodology:

-

Cell Culture: Cells expressing the cannabinoid receptor of interest are cultured.

-

Stimulation: Cells are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and then incubated with varying concentrations of this compound.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay or a BRET-based biosensor.[3]

-

Data Analysis: The inhibitory effect of this compound on forskolin-stimulated cAMP production is quantified to determine its potency (IC₅₀).

ERK Phosphorylation Assay

Objective: To evaluate the effect of this compound on the MAP kinase signaling pathway.

Methodology:

-

Cell Culture and Starvation: Cells expressing the target receptor are cultured and then serum-starved to reduce basal ERK phosphorylation.[3]

-

Treatment: Cells are treated with different concentrations of this compound for a specific time.

-

Lysis and Detection: Cells are lysed, and the levels of phosphorylated ERK (pERK) and total ERK are measured using methods such as Western blotting or AlphaLISA.[3]

-

Data Analysis: The ratio of pERK to total ERK is calculated to determine the fold-change in ERK phosphorylation in response to this compound.

Figure 2: General in vitro experimental workflow.

References

The Analgesic Potential of Bay 59-3074: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Bay 59-3074, a novel compound developed by Bayer AG, has demonstrated significant promise as an analgesic agent in preclinical studies. This technical guide synthesizes the available data on its mechanism of action, analgesic efficacy, and the experimental protocols used in its evaluation. The information is intended to provide a comprehensive resource for researchers and professionals involved in the development of new pain therapeutics.

This compound is a selective partial agonist for both the cannabinoid CB1 and CB2 receptors.[1][2][3] Its dual activity and oral bioavailability make it a compound of interest for the treatment of chronic pain conditions.[4][5][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and analgesic efficacy of this compound.

| Receptor Target | Species | Binding Affinity (Ki) | Reference |

| CB1 | Human | 48.3 nM | [4] |

| CB2 | Human | 45.5 nM | [4] |

| CB1 | Rat | 55.4 nM | [6][] |

Table 1: Receptor Binding Affinity of this compound. This table presents the equilibrium dissociation constants (Ki) of this compound for human and rat cannabinoid receptors, indicating its modest and balanced affinity for both CB1 and CB2 subtypes.

| Pain Model | Species | Route of Administration | Effective Dose Range | Observed Effects | Reference |

| Neuropathic Pain (CCI, SNI, Tibial Nerve Injury, Spinal Nerve Ligation) | Rat | Oral | 0.3 - 3 mg/kg | Antihyperalgesic and antiallodynic effects against thermal or mechanical stimuli. | [][8][9] |

| Inflammatory Pain (Carrageenan, Complete Freund's Adjuvant) | Rat | Oral | 0.3 - 3 mg/kg | Antihyperalgesic and antiallodynic effects. | [][8] |

| Hot Plate Assay | Rat | Oral | Not specified | Analgesic effects blocked by CB1 antagonist SR 141716A. | [8] |

Table 2: In Vivo Analgesic Efficacy of this compound. This table outlines the effective oral dose range of this compound in various rat models of neuropathic and inflammatory pain, highlighting its broad-spectrum analgesic properties.

Mechanism of Action: Signaling Pathway

This compound exerts its analgesic effects through the activation of CB1 and CB2 receptors, which are G-protein coupled receptors. The binding of this compound initiates a downstream signaling cascade that ultimately modulates neuronal excitability and inflammatory processes, leading to pain relief.

Caption: Signaling pathway of this compound.

Experimental Protocols

The analgesic properties of this compound have been characterized using a variety of established preclinical pain models and behavioral assays.

Neuropathic Pain Models

-

Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia.

-

Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact. This procedure results in persistent mechanical and cold allodynia.

-

Tibial Nerve Injury: This involves the specific injury to the tibial nerve, inducing localized neuropathic pain symptoms.

-

Spinal Nerve Ligation (SNL): This model consists of the tight ligation of one or more spinal nerves, typically L5 and/or L6, which produces robust and long-lasting behavioral signs of neuropathic pain.

Inflammatory Pain Models

-

Carrageenan-Induced Paw Edema: Intraplantar injection of carrageenan induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia.

-

Complete Freund's Adjuvant (CFA) Induced Arthritis: Injection of CFA into the paw or a joint induces a chronic inflammatory state that mimics aspects of rheumatoid arthritis, resulting in persistent pain behaviors.

Behavioral Assays

-

Thermal Hyperalgesia: The response to a noxious heat stimulus is measured, often using a radiant heat source (e.g., Hargreaves test) or a hot plate. A decrease in the latency to withdraw the paw indicates hyperalgesia.

-

Mechanical Allodynia: The sensitivity to a normally non-painful mechanical stimulus is assessed using von Frey filaments of varying stiffness. A reduced threshold for paw withdrawal is indicative of allodynia.

The following diagram illustrates a typical experimental workflow for evaluating the analgesic effects of this compound in a preclinical pain model.

Caption: Experimental workflow for assessing analgesic efficacy.

Side Effect Profile and Tolerance

Studies have indicated that at doses above 1 mg/kg, this compound can induce cannabinoid-related side effects such as hypothermia.[8] However, tolerance to these side effects develops rapidly, typically within five days of daily administration.[8] Importantly, the antihyperalgesic and antiallodynic efficacy of this compound is maintained and can even increase with repeated administration.[8] Furthermore, no withdrawal symptoms were observed after abrupt cessation of treatment following 14 daily applications of 1 to 10 mg/kg.[8] An uptitration dosing strategy, starting from 1 mg/kg and doubling the daily dose every fourth day up to 32 mg/kg, has been shown to prevent the occurrence of side effects while maintaining or increasing analgesic efficacy.[8]

Conclusion

This compound is a promising analgesic compound with a balanced partial agonist activity at CB1 and CB2 receptors. Its efficacy in a wide range of preclinical neuropathic and inflammatory pain models, coupled with a manageable side effect profile and lack of withdrawal symptoms, suggests its potential as a valuable therapeutic approach for the treatment of diverse chronic pain conditions.[8] Further research, including clinical trials, is warranted to fully elucidate its therapeutic utility in humans.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. BAY-593074 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | CAS 406205-74-1 | Tocris Bioscience [tocris.com]

- 6. caymanchem.com [caymanchem.com]

- 8. 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (this compound): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cannabinoids (Chapter 21) - Neuropathic Pain [cambridge.org]

Pharmacological Profile of Bay 59-3074: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay 59-3074, with the chemical name 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate, is a novel, orally active compound that has been identified as a partial agonist at cannabinoid receptors.[1][2][3] Developed by Bayer AG, this molecule has demonstrated significant analgesic properties in preclinical models of chronic pain, suggesting its potential as a therapeutic agent for various pain conditions.[4][5] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, receptor binding affinity, in vivo efficacy, and the experimental protocols used for its characterization.

Mechanism of Action

This compound acts as a partial agonist at both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2][3] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a downstream signaling cascade. The partial agonism of this compound suggests that it binds to and activates the CB1 and CB2 receptors, but elicits a submaximal response compared to a full agonist. This property may offer a favorable therapeutic window, potentially minimizing the psychoactive side effects associated with full CB1 receptor agonists while retaining analgesic efficacy.[6]

Cannabinoid Receptor Signaling Pathway

The binding of this compound to CB1 and CB2 receptors leads to the activation of intracellular signaling pathways. A simplified representation of this process is depicted below.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spared nerve injury [bio-protocol.org]

- 4. Frontiers | Selection of sciatic nerve injury models: implications for pathogenesis and treatment [frontiersin.org]

- 5. Spared Nerve Injury (SNI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 6. Selective modulation of the cannabinoid type 1 (CB1) receptor as an emerging platform for the treatment of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vivo Experiments with Bay 59-3074

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay 59-3074 is a potent and selective partial agonist for both the cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1][2][] Developed by Bayer AG, this compound has demonstrated significant analgesic properties in various preclinical models of neuropathic and inflammatory pain.[4] Its oral activity makes it a valuable tool for in vivo research aimed at understanding the role of the endocannabinoid system in pain modulation and for the development of novel therapeutics.[1]

These application notes provide detailed protocols for in vivo experiments using this compound in established rat models of chronic pain.

Mechanism of Action

This compound acts as a partial agonist at both CB1 and CB2 receptors.[1][2][] The activation of these G protein-coupled receptors can lead to the modulation of neurotransmitter release and reduction of inflammatory responses, which are key mechanisms in the perception of pain. The analgesic effects of this compound are believed to be mediated through its interaction with these receptors in both the central and peripheral nervous systems. The discriminative stimulus effects of this compound are specifically mediated by cannabinoid CB1 receptor activation.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vivo and in vitro studies.

Table 1: Receptor Binding Affinity (Ki)

| Receptor | Species | Ki (nM) | Reference |

| CB1 | Human | 48.3 | [1][2] |

| CB2 | Human | 45.5 | [1][2] |

Table 2: In Vivo Efficacy in Pain Models

| Pain Model | Species | Route | Effective Dose (ED50) | Effect | Reference |

| Drug Discrimination | Rat | Oral (p.o.) | 0.081 mg/kg | Generalization | [5] |

| Drug Discrimination | Rat | Intraperitoneal (i.p.) | 0.41 mg/kg | Generalization | [5] |

| Neuropathic & Inflammatory Pain | Rat | Oral (p.o.) | 0.3 - 3 mg/kg | Antihyperalgesic & Antiallodynic | [][6][7] |

Experimental Protocols

Preparation of this compound for Oral Administration

For in vivo oral administration, this compound can be formulated as a suspension. A recommended vehicle is a mixture of Dimethyl Sulfoxide (DMSO) and Corn Oil.

Materials:

-

This compound powder

-

DMSO (Dimethyl Sulfoxide)

-

Corn Oil

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.5 mg/mL in the dosing solution, a 25 mg/mL stock in DMSO can be prepared.

-

For the final dosing solution, add 10% of the DMSO stock solution to 90% corn oil.[7] For example, to prepare 1 mL of a 2.5 mg/mL dosing solution, add 100 µL of the 25 mg/mL DMSO stock to 900 µL of corn oil.

-

Vortex the mixture thoroughly to ensure a homogenous suspension. Gentle heating or sonication can be used to aid dissolution if precipitation occurs.

-

It is recommended to prepare the working solution fresh on the day of the experiment.

In Vivo Pain Models in Rats

The following are detailed protocols for inducing neuropathic and inflammatory pain in rats, in which this compound has shown efficacy. Male Wistar rats (160-250 g) are a suitable strain for these studies.[6][7]

a) Chronic Constriction Injury (CCI) Model

This model induces neuropathic pain by loosely ligating the sciatic nerve.

Protocol:

-

Anesthetize the rat using an appropriate anesthetic agent.

-

Make a small incision on the lateral surface of the thigh to expose the biceps femoris muscle.

-

Separate the biceps femoris muscle to reveal the sciatic nerve.

-

Carefully place four loose ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between each ligature.

-

The ligatures should be tightened until a slight constriction is observed, without arresting epineural blood flow.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for at least one week before behavioral testing. Neuropathic pain symptoms typically develop within this period.[8][9]

b) Spared Nerve Injury (SNI) Model

This model involves the axotomy of two of the three terminal branches of the sciatic nerve.

Protocol:

-

Anesthetize the rat and expose the sciatic nerve as described in the CCI protocol.

-

Identify the three terminal branches of the sciatic nerve: the tibial, common peroneal, and sural nerves.

-

Tightly ligate and transect the tibial and common peroneal nerves, leaving the sural nerve intact.[10] A small section of the distal nerve stump (2-4 mm) can be removed.[10]

-

Ensure the sural nerve is not damaged during the procedure.

-

Close the incision in layers.

-

Allow for a recovery period of at least one week for the development of neuropathic pain behaviors.

a) Carrageenan-Induced Paw Edema

This is a model of acute inflammation.

Protocol:

-

Administer this compound or vehicle orally 30-60 minutes prior to the induction of inflammation.[11]

-

Inject 100 µL of a 1% carrageenan suspension in saline into the plantar surface of the rat's right hind paw.[11][12]

-

Measure the paw volume or thickness using a plethysmometer or calipers at baseline and at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[12]

-

The degree of edema is calculated as the difference in paw volume/thickness before and after the carrageenan injection.

b) Complete Freund's Adjuvant (CFA)-Induced Arthritis

This model mimics chronic inflammatory pain, similar to rheumatoid arthritis.

Protocol:

-

Induce arthritis by a single intradermal injection of 100 µL of CFA (containing 5-10 mg/mL of heat-killed Mycobacterium butyricum or tuberculosis in mineral oil) into the metatarsal footpad of the rat's right hind paw.[13][14][15]

-

Inflammation and pain hypersensitivity will develop over several days and can persist for weeks. A secondary arthritis in the contralateral paw may also develop after 12-14 days.[16]

-

This compound or vehicle can be administered daily, and behavioral assessments can be performed at various time points after CFA injection to evaluate the therapeutic effect.

Behavioral Assessment of Pain

a) Mechanical Allodynia: This can be measured using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

b) Thermal Hyperalgesia: This is assessed using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the latency to paw withdrawal is recorded.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the cannabinoid system in pain. The protocols outlined above provide a framework for conducting in vivo studies to evaluate the analgesic and anti-inflammatory effects of this compound in well-established rat models of neuropathic and inflammatory pain. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 4. Cannabinoids (Chapter 21) - Neuropathic Pain [cambridge.org]

- 5. Discriminative stimulus effects of the structurally novel cannabinoid CB1/CB2 receptor partial agonist this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. mdbneuro.com [mdbneuro.com]

- 10. mdpi.com [mdpi.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chondrex.com [chondrex.com]

- 14. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.iium.edu.my [journals.iium.edu.my]

- 16. Adjuvant-Induced Arthritis Model [chondrex.com]

Application Notes and Protocols for Bay 59-3074 in Rat Pain Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Bay 59-3074, a selective cannabinoid CB1/CB2 receptor partial agonist, for inducing analgesia in various rat pain models. The following sections detail its mechanism of action, dosage information, and step-by-step experimental protocols.

Mechanism of Action

This compound is a partial agonist for both the cannabinoid CB1 and CB2 receptors, with Ki values of 55.4 nM for rat CB1, 48.3 nM for human CB1, and 45.5 nM for human CB2 receptors.[1][2][3] Its analgesic effects in rat pain models are primarily mediated through the activation of the CB1 receptor.[4] This activation initiates downstream signaling cascades that ultimately modulate nociceptive pathways, leading to antihyperalgesic and antiallodynic effects.

Dosage and Administration

This compound is orally active and has demonstrated efficacy in rat models of both neuropathic and inflammatory pain.[1][5]

Table 1: Recommended Oral Dosages of this compound in Rat Pain Models

| Pain Model Type | Effective Dosage Range (p.o.) | Reference |

| Neuropathic Pain | 0.3 - 3 mg/kg | [1] |

| Inflammatory Pain | 0.3 - 3 mg/kg | [1] |

Note on Side Effects and Tolerance:

-

Cannabinoid-related side effects, such as hypothermia, may be observed at doses above 1 mg/kg.[1]

-

Tolerance to these side effects tends to develop rapidly, often within 5 days of daily administration.[1]

-

A dose uptitration strategy, for example, doubling the daily dose every fourth day from 1 to 32 mg/kg, can help prevent the occurrence of side effects while maintaining or increasing analgesic efficacy.[1]

Experimental Protocols

The following are detailed protocols for inducing common pain models in rats and assessing the analgesic effects of this compound.

Inflammatory Pain Models

This model is used to assess acute inflammatory pain.

Materials:

-

Male Wistar rats (160-250 g)[5]

-

1% (w/v) lambda-carrageenan suspension in sterile saline

-

This compound

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Oral gavage needles

-

Plethysmometer or calipers

Procedure:

-

Acclimatize rats to the testing environment.

-

Administer this compound (0.3-3 mg/kg) or vehicle orally (p.o.) via gavage.

-

One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

-

Measure the paw volume or thickness at baseline (before carrageenan injection) and at various time points after, typically 1, 2, 3, and 4 hours post-carrageenan.

-

Assess thermal hyperalgesia and mechanical allodynia at peak inflammation (usually 3-4 hours) using the Hargreaves and von Frey tests, respectively.

This model produces a more persistent inflammatory state.

Materials:

-

Male Wistar rats (160-250 g)

-

Complete Freund's Adjuvant (CFA)

-

This compound

-

Vehicle

-

Oral gavage needles

Procedure:

-

Acclimatize rats.

-

Induce arthritis by injecting 0.1 mL of CFA into the plantar surface of the right hind paw.

-

Inflammation and pain hypersensitivity will develop over several days.

-

Begin daily oral administration of this compound (0.3-3 mg/kg) or vehicle.

-

Assess baseline pain thresholds before CFA injection and then periodically (e.g., daily or every other day) after the onset of inflammation using the Hargreaves and von Frey tests.

Neuropathic Pain Models

Materials:

-

Male Wistar rats (200-250 g)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments

-

4-0 chromic gut sutures

-

This compound

-

Vehicle

-

Oral gavage needles

Procedure:

-

Anesthetize the rat.

-

Make an incision on the lateral side of the mid-thigh of the right hind limb.

-

Expose the sciatic nerve by blunt dissection through the biceps femoris muscle.

-

Proximal to the trifurcation of the sciatic nerve, place four loose ligatures of chromic gut suture around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the respective hind limb.

-

Close the muscle and skin layers with sutures.

-

Allow the animals to recover for 7-14 days for the neuropathy to develop.

-

After the development of neuropathic pain, begin daily oral administration of this compound (0.3-3 mg/kg) or vehicle.

-

Assess thermal hyperalgesia and mechanical allodynia using the Hargreaves and von Frey tests at baseline (before surgery), post-surgery (before treatment), and at various time points during treatment.

Materials:

-

Male Wistar rats (200-250 g)

-

Anesthetics

-

Surgical instruments

-

5-0 silk sutures

-

This compound

-

Vehicle

-

Oral gavage needles

Procedure:

-

Anesthetize the rat.

-

Make an incision on the lateral surface of the thigh and expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Isolate the common peroneal and tibial nerves and ligate them tightly with a silk suture.

-

Transect the nerves distal to the ligation, removing a 2-4 mm section of the distal nerve stump.

-

Take care to leave the sural nerve intact.

-

Close the muscle and skin.

-

Allow several days for the development of neuropathic pain.

-

Commence daily oral treatment with this compound (0.3-3 mg/kg) or vehicle.

-

Measure pain behaviors using the Hargreaves and von Frey tests before surgery, after the development of neuropathy, and throughout the treatment period.

Pain Assessment Protocols

Apparatus:

-

Plantar test apparatus (Hargreaves apparatus)

Procedure:

-

Place the rat in a plexiglass chamber on a glass floor and allow it to acclimate for at least 15 minutes.

-

Position the radiant heat source under the plantar surface of the hind paw to be tested.

-

Activate the heat source. A timer will start automatically.

-

The timer stops when the rat withdraws its paw. Record the paw withdrawal latency.

-

A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

-

Repeat the measurement 2-3 times for each paw with at least a 5-minute interval between measurements.

Apparatus:

-

Set of calibrated von Frey filaments or an electronic von Frey apparatus.

Procedure:

-

Place the rat in a cage with a wire mesh floor and allow it to acclimate.

-

Apply the von Frey filaments to the plantar surface of the hind paw in ascending order of force.

-

A positive response is a sharp withdrawal of the paw.

-

The mechanical withdrawal threshold is determined as the lowest force that elicits a withdrawal response in at least 50% of the applications (using the up-down method) or by the reading on the electronic apparatus at the moment of withdrawal.

-

Repeat the measurement several times for each paw.

References

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spared nerve injury [bio-protocol.org]

- 3. Chronic Constriction Injury of the Infraorbital Nerve in the Rat using modified syringe needle - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test. [repository.cam.ac.uk]

- 5. chondrex.com [chondrex.com]

Application Notes and Protocols for Oral Administration of Bay 59-3074

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Bay 59-3074, a selective cannabinoid CB1/CB2 receptor partial agonist, in a research setting. The focus is on its oral administration for investigating analgesic properties in preclinical models.

Introduction and Mechanism of Action

This compound, with the chemical name 3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate, is a potent, orally active cannabinoid receptor partial agonist developed by Bayer AG.[1][2] It exhibits modest and nearly equal affinity for both the human CB1 and CB2 receptors.[1][3] Its primary application in research is the study of its analgesic, specifically antihyperalgesic and antiallodynic, effects in models of chronic neuropathic and inflammatory pain.[3][4][] As a partial agonist, it activates cannabinoid receptors but with a lower maximal effect than a full agonist. This property can be advantageous, potentially reducing the intensity of cannabinoid-related side effects.

The activation of CB1 and CB2 receptors by an agonist like this compound initiates a signaling cascade that ultimately leads to the modulation of neurotransmitter release and a reduction in neuronal excitability, contributing to its analgesic effects.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound based on published preclinical studies.

| Parameter | Species/System | Value | Reference |

| Binding Affinity (Ki) | |||

| CB1 Receptor | Human | 48.3 nM | [1][6][7] |

| CB2 Receptor | Human | 45.5 nM | [1][6][7] |

| CB1 Receptor | Rat | 55.4 nM | [3][8] |

| In Vivo Efficacy (ED₅₀) | |||

| Drug Discrimination (Oral, p.o.) | Rat | 0.081 mg/kg | [9] |

| Drug Discrimination (Intraperitoneal, i.p.) | Rat | 0.41 mg/kg | [9] |

| Pharmacokinetics (Single Dose) | |||

| Brain Cmax (5 mg/kg, p.o.) | Mouse | 360 ng/g | [10] |

| Plasma Cmax (5 mg/kg, p.o.) | Mouse | 172 ng/mL | [10] |

| Brain/Plasma Cmax Ratio | Mouse | ~2.1 | [10] |

Application Notes

-

Primary Research Area: Analgesia. This compound is effective in reducing pain-like behaviors in various rodent models.

-

Pain Models: It has demonstrated antihyperalgesic and antiallodynic effects in rat models of chronic neuropathic pain (e.g., chronic constriction injury, spared nerve injury) and inflammatory pain (e.g., carrageenan and complete Freund's adjuvant models).[4][]

-

Route of Administration: The compound is orally active and bioavailable, making it suitable for studies requiring systemic administration without invasive procedures.[1][3][10]

-

Dosing Considerations: Effective oral doses in rats for analgesic effects range from 0.3 to 3 mg/kg.[][6]

-

Tolerance Profile: In chronic dosing studies (e.g., daily for two weeks), tolerance has been observed to develop rapidly (within 5 days) for typical cannabinoid-related side effects like hypothermia. Importantly, the analgesic efficacy was maintained or even increased over the same period, suggesting a favorable therapeutic window with chronic use.[6][11][12]

-

CNS Penetration: The compound readily penetrates the brain, as demonstrated by a brain/plasma concentration ratio greater than 2 in mice.[10] This is a critical consideration for studies investigating centrally-mediated effects.

Experimental Protocols

This protocol outlines a typical experiment to evaluate the efficacy of orally administered this compound in a rat model of spared nerve injury (SNI).

-

Objective: To determine the dose-dependent effect of this compound on mechanical allodynia following nerve injury.

-

Animal Model: Male Wistar rats (160-250 g).[12]

-

Surgical Procedure: Induce neuropathic pain using the Spared Nerve Injury (SNI) model, which involves the ligation and transection of the tibial and common peroneal nerves, leaving the sural nerve intact.

-

Drug Preparation: Prepare this compound in a suitable vehicle (e.g., 1% Tween 80 in saline). Formulations should be prepared fresh daily.

-

Dosing Regimen:

-

Behavioral Testing (Mechanical Allodynia):

-

Apparatus: Use von Frey filaments of increasing stiffness.

-

Procedure: Acclimatize rats in individual clear plastic cages on a wire mesh floor. Apply von Frey filaments to the lateral plantar surface of the ipsilateral (injured) hind paw. Determine the 50% paw withdrawal threshold using the up-down method.

-

Timeline: Establish a baseline threshold before surgery. Conduct post-treatment testing at a consistent time each day (e.g., 1-2 hours after drug administration).

-

-

Outcome Measures: The primary outcome is the 50% paw withdrawal threshold in grams. A significant increase in the threshold in drug-treated groups compared to the vehicle group indicates an antiallodynic effect.

This protocol is used to determine if the in vivo effects of this compound are specifically mediated by the CB1 receptor.

-

Objective: To assess whether rats trained to discriminate this compound from vehicle will generalize this response to other cannabinoids and whether the response can be blocked by a selective CB1 antagonist.[9]

-

Animal Model: Rats trained in a two-lever food-reinforced drug discrimination task.

-

Apparatus: Standard two-lever operant conditioning chambers.

-

Training Phase:

-

Rats are trained to press one lever (the "drug" lever) after receiving this compound (e.g., 0.5 mg/kg, p.o., 1 hour before the session) and the other lever (the "vehicle" lever) after receiving the vehicle.

-

Correct lever presses are rewarded with food pellets on a fixed-ratio schedule (e.g., FR10). Training continues until rats achieve a high level of accuracy (e.g., >80% correct responses for 8 of 10 consecutive sessions).

-

-

Testing Phase:

-

Generalization Test: Administer various doses of other cannabinoid agonists (e.g., Δ⁹-THC, WIN 55,212-2) to see if the rats press the "drug" lever, indicating a shared mechanism of action.[9]

-

Antagonist Blockade Test: Pre-treat the rats with a selective CB1 antagonist like SR 141716A (e.g., 1-5 mg/kg, i.p.) 1 hour prior to administering the training dose of this compound.[9][13]

-

-

Outcome Measures: The primary measure is the percentage of lever presses on the drug-appropriate lever. Complete generalization occurs if the animal primarily presses the drug lever. A successful blockade by the antagonist is demonstrated if, after pre-treatment, the animal primarily presses the vehicle lever despite receiving this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [medbox.iiab.me]

- 3. caymanchem.com [caymanchem.com]

- 4. Cannabinoids (Chapter 21) - Neuropathic Pain [cambridge.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. adooq.com [adooq.com]

- 8. selleck.co.jp [selleck.co.jp]

- 9. Discriminative stimulus effects of the structurally novel cannabinoid CB1/CB2 receptor partial agonist this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabinoids as Pharmacotherapies for Neuropathic Pain: From the Bench to the Bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. ovid.com [ovid.com]

Application Notes and Protocols for Bay 59-3074 in Neuropathic Pain Studies

Introduction

Bay 59-3074 is a potent, orally active partial agonist for both cannabinoid receptor type 1 (CB1) and type 2 (CB2).[1] It has demonstrated significant anti-hyperalgesic and anti-allodynic effects in various preclinical models of neuropathic and inflammatory pain.[1][2][3] These characteristics make this compound a valuable research tool for investigating the role of the endocannabinoid system in the pathophysiology and treatment of neuropathic pain.

These application notes provide an overview of the use of this compound in neuropathic pain research, including its mechanism of action, key experimental data, and detailed protocols for in vivo studies.

Mechanism of Action

This compound exerts its analgesic effects by binding to and partially activating CB1 and CB2 receptors.[1][2] These G-protein coupled receptors are key components of the endocannabinoid system, which is involved in modulating pain perception. CB1 receptors are primarily located in the central and peripheral nervous systems, while CB2 receptors are predominantly found on immune cells. The activation of these receptors can lead to a reduction in neuronal excitability and a decrease in the release of pro-inflammatory molecules, thereby alleviating neuropathic pain symptoms. The effects of this compound can be blocked by a CB1 receptor antagonist, such as SR 141716A.[2]

Signaling Pathway of this compound in Neuropathic Pain

Caption: Signaling pathway of this compound in modulating neuropathic pain.

Quantitative Data Summary

| Parameter | Species | Receptor | Value |

| Binding Affinity (Ki) | Rat | CB1 | 55.4 nM[1][2] |

| Human | CB1 | 48.3 nM[1][2][3] | |

| Human | CB2 | 45.5 nM[1][2][3] | |

| Effective Oral Dose | Rat | N/A | 0.3-3 mg/kg[2][3] |

| Neuropathic Pain Model | Species | Treatment | Outcome |

| Chronic Constriction Injury (CCI) | Rat | 0.3-3 mg/kg, p.o. | Anti-hyperalgesic and anti-allodynic effects[2][4] |

| Spared Nerve Injury (SNI) | Rat | 1 mg/kg, p.o. daily for 2 weeks | Maintained anti-allodynic efficacy[2][3] |

| Tibial Nerve Injury | Rat | 0.3-3 mg/kg, p.o. | Anti-hyperalgesic and anti-allodynic effects[2][5] |

| Spinal Nerve Ligation (SNL) | Rat | 0.3-3 mg/kg, p.o. | Anti-hyperalgesic and anti-allodynic effects[2][4] |

Experimental Protocols

Experimental Workflow for Preclinical Neuropathic Pain Study

Caption: General workflow for a preclinical study of this compound in a neuropathic pain model.

Chronic Constriction Injury (CCI) Model Protocol

-

Animal Preparation: Anesthetize a male Wistar rat (200-250g) with an appropriate anesthetic (e.g., isoflurane).

-

Surgical Procedure:

-

Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

-

Carefully dissect the nerve from the surrounding connective tissue.

-

Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with approximately 1 mm spacing between them.

-

The ligatures should be tightened until a slight constriction of the nerve is observed, without arresting epineural blood flow.

-

-

Wound Closure: Suture the muscle and skin layers.

-

Post-operative Care: Administer analgesics for 2-3 days post-surgery and monitor the animal for signs of infection.

-

Behavioral Testing: Allow the animal to recover for 7-14 days before commencing behavioral testing to assess the development of neuropathic pain.

Spared Nerve Injury (SNI) Model Protocol

-

Animal Preparation: Anesthetize a male Wistar rat as described for the CCI model.

-

Surgical Procedure:

-

Expose the sciatic nerve and its three terminal branches: the sural, common peroneal, and tibial nerves.

-

Tightly ligate and section the common peroneal and tibial nerves, removing a 2-4 mm piece of each distal to the ligation.

-

Take care to leave the sural nerve intact.

-

-

Wound Closure and Post-operative Care: As described for the CCI model.

-

Behavioral Testing: Allow a recovery period of at least 7 days before behavioral assessments.

Behavioral Testing Protocols

Mechanical Allodynia (von Frey Test)

-

Apparatus: Place the animal in a testing chamber with a wire mesh floor.

-

Acclimatization: Allow the animal to acclimate to the chamber for at least 15-20 minutes before testing.

-

Stimulation: Apply a series of calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

-

Response: A positive response is defined as a brisk withdrawal or licking of the paw upon stimulation.

-

Threshold Determination: The 50% paw withdrawal threshold can be determined using the up-down method.

Thermal Hyperalgesia (Hot Plate Test)

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 52 ± 0.5°C).

-

Procedure: Place the animal on the hot plate and start a timer.

-

Response: The latency to the first sign of nociception (e.g., licking, jumping) is recorded.

-

Cut-off Time: A cut-off time (e.g., 45 seconds) should be used to prevent tissue damage.

Side Effects and Tolerance